![molecular formula C18H25N3O4S B2862584 (2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide CAS No. 2097940-29-7](/img/structure/B2862584.png)
(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a tosyl group, and a methylamino group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base.
Addition of the Methylamino Group: The methylamino group is added via a nucleophilic substitution reaction using methylamine.
Formation of the Enone Moiety: The enone moiety is formed through an aldol condensation reaction involving the appropriate aldehyde and ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the tosyl group.
Addition: The enone moiety can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methylamine in ethanol or tosyl chloride in pyridine.
Addition: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Addition: Formation of β-substituted enones.
Scientific Research Applications
(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Methylamino)-4-oxobut-2-enoic acid: Shares the enone moiety but lacks the piperidine ring and tosyl group.
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-pyrrolidin-1-ylsulfonylbenzamide: Similar structure but with a pyrrolidinylsulfonyl group instead of the tosyl group.
Uniqueness
(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the tosyl group enhances its solubility and stability, while the piperidine ring provides a rigid scaffold for interactions with biological targets.
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-14-7-9-16(10-8-14)26(24,25)21-12-4-5-15(13-21)18(23)20-11-3-6-17(22)19-2/h3,6-10,15H,4-5,11-13H2,1-2H3,(H,19,22)(H,20,23)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXQATCGRVTFEW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC/C=C/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
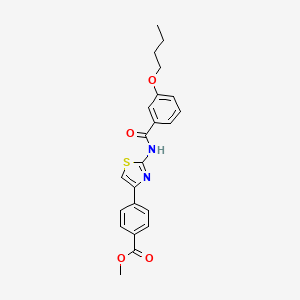
![6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2862505.png)
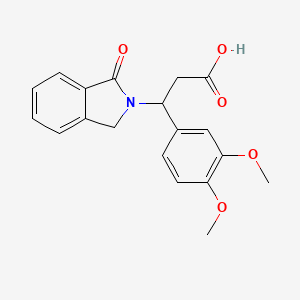
![4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE](/img/structure/B2862508.png)

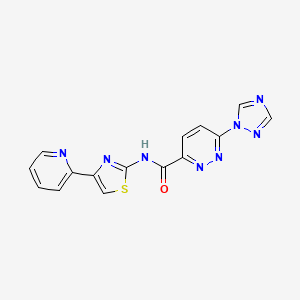
![8-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2862513.png)
![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2862518.png)
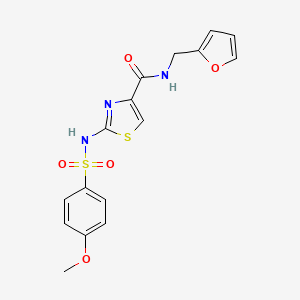
![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
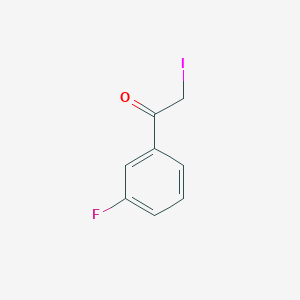
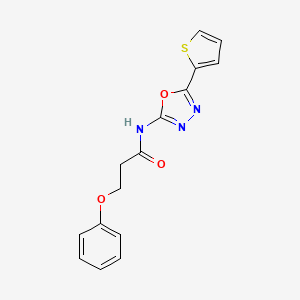
![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)
